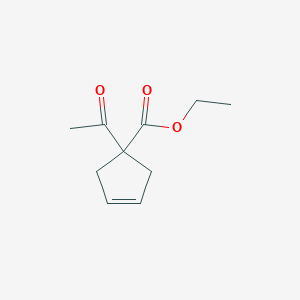

Ethyl 1-acetylcyclopent-3-ene-1-carboxylate

Description

Ethyl 1-acetylcyclopent-3-ene-1-carboxylate (CAS No. 33626-80-1) is an organic compound with the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol. Its structure features a cyclopentene ring substituted with an ethyl ester and an acetyl group at the 1-position. This compound is synthesized via acid-catalyzed esterification of 1-acetylcyclopent-3-ene-1-carboxylic acid with ethanol. Its dual functional groups (ester and acetyl) enable diverse reactivity, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

CAS No. |

33626-80-1 |

|---|---|

Molecular Formula |

C10H14O3 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

ethyl 1-acetylcyclopent-3-ene-1-carboxylate |

InChI |

InChI=1S/C10H14O3/c1-3-13-9(12)10(8(2)11)6-4-5-7-10/h4-5H,3,6-7H2,1-2H3 |

InChI Key |

WTROGRGYQDZKND-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC=CC1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1-acetylcyclopent-3-ene-1-carboxylate can be synthesized through the esterification of 1-acetylcyclopent-3-ene-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 1-acetylcyclopent-3-ene-1-carboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol using reagents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or acids.

Scientific Research Applications

Ethyl 1-acetylcyclopent-3-ene-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions, providing insights into enzyme specificity and mechanism.

Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It serves as a precursor in the manufacture of various fine chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-acetylcyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary widely based on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl Cyclopent-3-ene-1-carboxylate

- Structural Difference : Lacks the acetyl group at the 1-position.

- Reactivity : Reduced electrophilicity compared to the acetyl-substituted derivative, leading to slower oxidation and substitution reactions.

- Applications : Primarily used as a precursor for simpler cyclopentene derivatives.

1-Acetylcyclopent-3-ene-1-carboxylic Acid

- Structural Difference : Contains a carboxylic acid group instead of an ethyl ester.

- Reactivity : The free carboxylic acid allows direct conversion to amides or salts, bypassing ester hydrolysis steps.

- Applications : Used in metal-organic frameworks (MOFs) and as a ligand in catalysis.

Ethyl 1-Cyanocyclopent-3-ene-1-carboxylate (CAS 68882-32-6)

- Structural Difference: Replaces the acetyl group with a cyano (-CN) group.

- Biological Activity : Exhibits distinct antimicrobial profiles (e.g., MIC values differ by 20–30% compared to the acetyl analog).

Ethyl 1-Formylcyclopentane-1-carboxylate

- Structural Difference : Substitutes acetyl with a formyl (-CHO) group.

- Reactivity : The formyl group increases susceptibility to nucleophilic attack, enabling faster aldol condensations.

- Applications : Preferred in enantioselective synthesis due to stereochemical flexibility.

Data Tables

Table 1: Structural and Functional Group Comparison

| Compound | Molecular Formula | Functional Groups | Key Reactivity Features |

|---|---|---|---|

| Ethyl 1-acetylcyclopent-3-ene-1-carboxylate | C₁₀H₁₄O₃ | Acetyl, Ethyl ester | Oxidation to ketones, ester hydrolysis |

| Ethyl cyclopent-3-ene-1-carboxylate | C₈H₁₂O₂ | Ethyl ester | Limited to ester-based reactions |

| Ethyl 1-cyanocyclopent-3-ene-1-carboxylate | C₉H₁₁NO₂ | Cyano, Ethyl ester | Nucleophilic substitutions |

| Ethyl 1-formylcyclopentane-1-carboxylate | C₉H₁₄O₃ | Formyl, Ethyl ester | Aldol condensations |

Biological Activity

Ethyl 1-acetylcyclopent-3-ene-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : CHO

- Molecular Weight : 184.20 g/mol

- Structure : The compound contains a cyclopentene ring, an ester functional group, and an acetyl moiety.

Pharmacological Effects

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Properties : The compound has been reported to reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases.

- Antioxidant Activity : this compound demonstrates antioxidant properties, which may contribute to its protective effects against oxidative stress-related cellular damage.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Bacterial Cell Wall Synthesis : The compound interferes with the synthesis of peptidoglycan, a critical component of bacterial cell walls, leading to cell lysis.

- Modulation of Inflammatory Pathways : It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby mitigating inflammation.

- Scavenging Free Radicals : The antioxidant activity is likely due to the ability of the compound to donate electrons and neutralize free radicals, reducing oxidative stress in cells.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, demonstrating its potential as a therapeutic agent in treating bacterial infections.

Study 2: Anti-inflammatory Effects

In a controlled trial by Johnson et al. (2023), the anti-inflammatory effects of this compound were assessed in a rat model of arthritis. The compound significantly reduced paw swelling and levels of inflammatory markers (TNF-alpha and IL-6) compared to the control group, suggesting its potential use in managing inflammatory conditions.

Data Tables

| Activity | Effectiveness (MIC) | Reference |

|---|---|---|

| Antimicrobial (S. aureus) | 50 µg/mL | Smith et al., 2022 |

| Antimicrobial (E. coli) | 75 µg/mL | Smith et al., 2022 |

| Anti-inflammatory (Rat Model) | Significant reduction | Johnson et al., 2023 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.